molecular formula C15H18O3 B6324305 cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid;  95% CAS No. 735269-70-2

cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid; 95%

Cat. No. B6324305
CAS RN: 735269-70-2
M. Wt: 246.30 g/mol
InChI Key: XBWWIAPCTRNLKX-OLZOCXBDSA-N
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Description

“Cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound has a CAS Number of 735269-70-2 and a molecular weight of 246.31 .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid . The InChI code is 1S/C15H18O3/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(9-12)15(17)18/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)/t12-,13+/m0/s1 . The InChI key is XBWWIAPCTRNLKX-QWHCGFSZSA-N .

Scientific Research Applications

  • Preparation and Mass Spectra of Cyclohexane Derivatives :

    • Bekkum et al. (2010) discuss the synthesis of cyclohexanecarboxylic acids, including derivatives similar to cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, and their mass spectral analysis. This research highlights the compound's importance in the study of cyclohexane derivatives and their structural characteristics (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
  • Chemical Reactions and Structural Analysis :

    • Sillanpää, Csende, and Stájer (1995) prepared a compound by reacting cis-2-(4-methylbenzoyl)cyclohexane-carboxylic acid and o-phenylenediamine, indicating the compound's role in the synthesis of complex organic structures (Sillanpää, Csende, & Stájer, 1995).
    • Sohár et al. (1995) explored the preparation and stereostructure of various heterocycles derived from cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. Their work contributes to understanding the structural aspects of compounds formed from this acid (Sohár, Stájer, Nagy, & Bernáth, 1995).
  • Synthesis and Structure of Pyrroloepoxyquinazolines :

    • Kanizsai et al. (2007) investigated the synthesis of pyrroloepoxyquinazolines using γ-oxocarboxylic acids, including cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. This research underscores the acid's utility in creating novel organic compounds with potential applications in medicinal chemistry (Kanizsai, Miklós, Sohár, Csámpai, Sillanpää, & Stájer, 2007).
  • Development of Analytical Methods :

    • Arrebola et al. (1999) developed a method for detecting metabolites of synthetic pyrethroids in human urine, including derivatives structurally related to cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. This indicates its potential role in environmental and biochemical analytical methods (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
  • Synthesis of Enantiomers :

    • Szakonyi et al. (1998) demonstrated the reaction of racemic cis-2-amino-1-cyclopentane- or -cyclohexane-1-carboxylic acid with (R)-α-methylbenzylamine to form enantiomers, suggesting the importance of cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid derivatives in stereochemical studies (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).

Safety and Hazards

The safety and hazards of this compound are not specified in the sources I found. For safety information, it’s best to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(9-12)15(17)18/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWWIAPCTRNLKX-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198482
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid

CAS RN

735269-70-2
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735269-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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